o-AMSA monomethanesulfonate
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Overview
Description
o-AMSA monomethanesulfonate: is a chemical compound with the molecular formula C22H23N3O6S2 and a molecular weight of 489.565 g/mol . It is known for its applications in various scientific fields, particularly in chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of o-AMSA monomethanesulfonate typically involves the reaction of 4’-(9-acridinylamino)methanesulfon-m-anisidide with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and magnesium chloride (MgCl2) to facilitate the reaction .
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: : o-AMSA monomethanesulfonate undergoes various chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed: : The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones , while reduction reactions may produce amines or alcohols .
Scientific Research Applications
o-AMSA monomethanesulfonate has a wide range of applications in scientific research:
Chemistry: : In chemistry, it is used as a reagent for studying DNA interactions and binding properties .
Biology: : In biology, it is employed in research related to DNA topoisomerase inhibition , which is crucial for understanding DNA replication and transcription processes .
Medicine: : In medicine, this compound is investigated for its antitumor properties and potential use in cancer therapy .
Industry: : In the industrial sector, it is used in the development of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of o-AMSA monomethanesulfonate involves its interaction with DNA topoisomerase II . It binds to the enzyme-DNA complex, stabilizing the cleavable complex and preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA breaks and ultimately induces cell death . The compound’s ability to intercalate into DNA and disrupt its function is a key aspect of its cytotoxic effects .
Comparison with Similar Compounds
o-AMSA monomethanesulfonate is structurally similar to other anilinoacridine derivatives such as m-AMSA . it differs in its binding affinity and biological activity . While both compounds bind to DNA in an intercalative manner, o-AMSA has a higher binding affinity but is less effective as an antitumor agent compared to m-AMSA . Other similar compounds include amsacrine and ethidium bromide , which also interact with DNA but have different mechanisms of action and therapeutic applications .
Properties
CAS No. |
57164-86-0 |
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Molecular Formula |
C22H23N3O6S2 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[4-(acridin-9-ylamino)-2-methoxyphenyl]methanesulfonamide;methanesulfonic acid |
InChI |
InChI=1S/C21H19N3O3S.CH4O3S/c1-27-20-13-14(11-12-19(20)24-28(2,25)26)22-21-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)21;1-5(2,3)4/h3-13,24H,1-2H3,(H,22,23);1H3,(H,2,3,4) |
InChI Key |
XTGHQDVFUMUYSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)NS(=O)(=O)C.CS(=O)(=O)O |
Related CAS |
51264-17-6 (Parent) |
Origin of Product |
United States |
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